molecular formula C14H9ClF3NO4 B564256 rac 8,14-Dihydroxy Efavirenz-d4 CAS No. 1189859-26-4

rac 8,14-Dihydroxy Efavirenz-d4

Cat. No. B564256
M. Wt: 351.699
InChI Key: WILFXLMJFSKQRP-LNLMKGTHSA-N
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Description

“rac 8,14-Dihydroxy Efavirenz-d4” is a deuterium-labeled metabolite of Efavirenz . It has a molecular formula of C14H5D4ClF3NO4 and a molecular weight of 351.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “rac 8,14-Dihydroxy Efavirenz-d4” is represented by the formula C14H5D4ClF3NO4 . This indicates that it contains 14 carbon atoms, 5 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac 8,14-Dihydroxy Efavirenz-d4” include a molecular weight of 351.70 and a molecular formula of C14H5D4ClF3NO4 .

Scientific Research Applications

Interaction with Cytochrome P450 46A1

  • Allosteric Activation of CYP46A1: rac 8,14-Dihydroxy Efavirenz-d4, along with other hydroxylated efavirenz metabolites, has been found to allosterically activate CYP46A1, an enzyme responsible for cholesterol hydroxylation in the brain. This effect occurs irrespective of the spatial configuration of the compounds but is determined by the position of hydroxylation. This suggests potential applications in the activation of CYP46A1 and implications for cholesterol metabolism in the brain (Mast, Fotinich, & Pikuleva, 2022).

Metabolism and Pharmacokinetics

  • Metabolic Pathways and Enzyme Involvement: rac 8,14-Dihydroxy Efavirenz-d4, as a metabolite of efavirenz, is part of a complex metabolic pathway involving cytochrome P450 enzymes, particularly CYP2B6. Understanding the metabolism of efavirenz and its metabolites, including rac 8,14-Dihydroxy Efavirenz-d4, is crucial for optimizing the therapeutic use of efavirenz and managing potential drug interactions (Ogburn et al., 2010).

Potential Therapeutic Applications

  • Therapeutic Potential in Neurological Disorders: rac 8,14-Dihydroxy Efavirenz-d4 has been studied for its effects on brain metabolism and function. For instance, in a study using 5XFAD mice (a model for Alzheimer's disease), treatment with this compound resulted in increased levels of acetylcholine and other beneficial changes in the brain, indicating potential therapeutic applications for neurological disorders (Mast, Li, & Pikuleva, 2022).

properties

IUPAC Name

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675851
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 8,14-Dihydroxy Efavirenz-d4

CAS RN

1189859-26-4
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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